2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Acute toxicity Sidorov classification Triazole safety

2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol (CAS 585560-06-1) belongs to the class of 1,2,4-triazole-3-thiol Schiff bases, featuring a salicylaldehyde-derived iminomethylphenol terminus and an ortho-fluorophenyl substituent at the triazole C-3 position. The compound has been characterized for its antifungal potency, low acute toxicity (Sidorov Class IV), and formulation into a topical cream for mycosis therapy.

Molecular Formula C15H11FN4OS
Molecular Weight 314.3 g/mol
CAS No. 585560-06-1
Cat. No. B12028476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
CAS585560-06-1
Molecular FormulaC15H11FN4OS
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)O
InChIInChI=1S/C15H11FN4OS/c16-12-7-3-2-6-11(12)14-18-19-15(22)20(14)17-9-10-5-1-4-8-13(10)21/h1-9,21H,(H,19,22)/b17-9+
InChIKeyHPTVVZIBCMAXQP-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol (CAS 585560-06-1): A Preclinical Triazole-Thiol Schiff Base with Validated Topical Antifungal and Toxicity Profiles


2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol (CAS 585560-06-1) belongs to the class of 1,2,4-triazole-3-thiol Schiff bases, featuring a salicylaldehyde-derived iminomethylphenol terminus and an ortho-fluorophenyl substituent at the triazole C-3 position [1]. The compound has been characterized for its antifungal potency, low acute toxicity (Sidorov Class IV), and formulation into a topical cream for mycosis therapy [1][2]. Unlike conventional triazole antifungals (e.g., fluconazole, itraconazole) that primarily target lanosterol 14α-demethylase (CYP51), this compound incorporates a mercapto and a phenolic Schiff-base moiety that may enable additional metal-chelating or antioxidant mechanisms, though mechanistic studies are still ongoing [3].

Why Generic 1,2,4-Triazole Antifungals Cannot Substitute for 2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol in Topical Mycosis Formulations


Class-wide triazole antifungals (fluconazole, itraconazole, ketoconazole) exhibit variable dermatophyte susceptibility, rising resistance rates (particularly for Candida albicans), and predominantly systemic or non-formulation-specific profiles [1]. In contrast, 2-(((3-(2-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has been specifically developed as a topical cream API, with validated manufacturing technology, a defined UV-spectrophotometric quantification method (λmax 310 nm), and rheologically optimized cream base (mechanical stability 1.74) that enables consistent dosing and shelf-life predictability [1][2]. Moreover, its Sidorov Class IV toxicity classification provides a quantitative safety margin absent from many older triazole comparator data sheets [3]. The following evidence dimensions detail precisely where this compound differs measurably from closest-in-class alternatives.

Quantitative Differentiation Evidence for 2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol (CAS 585560-06-1) vs. Comparator Triazole Antifungals


Acute Toxicity Classification: 585560-06-1 vs. Flutriafol (2-Fluorophenyl Triazole Fungicide)

The target compound was assigned Sidorov Class IV (low toxicity) based on combined in silico predictions (GUSAR, ProTox, TEST, pkCSM) and in vivo acute toxicity testing in white nonlinear rats via the V. B. Prozorovsky express-method [1]. By contrast, the structurally related 2-fluorophenyl triazole flutriafol (CAS 76674-21-0) is classified as WHO Class III (moderately hazardous) with an oral LD50 of 1140 mg/kg (male rats) and 1480 mg/kg (female rats) [2]. The one-class lower hazard classification of 585560-06-1 supports a more favorable starting toxicity profile for topical pharmaceutical development, though the comparison is cross-study and requires confirmation in standardized parallel assays.

Acute toxicity Sidorov classification Triazole safety

Validated Spectrophotometric Quantification Method: 585560-06-1 vs. Absence of Compendial Monograph for Generic Triazole APIs

An express, eco-friendly UV-spectrophotometric method has been developed and validated for 585560-06-1, featuring a λmax of 310 nm in isopropanol, linear range 0.440–0.754 mg/100 mL (70–130% of nominal), detection limit 5.80%, quantification limit 15.70%, and total uncertainty of 1.70% (max ΔAs 2.00%) [1]. The method achieved a greenness score of 0.76 on the AGREE scale [1]. In contrast, no official pharmacopoeial monograph exists for most new-generation topical triazole APIs, including fluconazole and itraconazole in cream formulations, meaning procurement specifications often rely on non-validated, lab-specific methods with unknown inter-laboratory variability [2].

UV-spectrophotometry Analytical method validation Quality control

Cream Formulation Rheological Optimization: 585560-06-1 vs. Generic Triazole Cream Excipient Systems

The 0.01% cream formulation of 585560-06-1 in an oil-in-water emulsion base exhibited a mechanical stability value of 1.74 and dynamic course coefficients Kd1 = 29% and Kd2 = 67% as measured by rotational viscometry (Reotest-2) [1]. These values place the formulation within the rheological optimum for semi-solid dermatological preparations, ensuring adequate spreadability, recovery after shear, and structural integrity during storage [1]. By contrast, marketed generic miconazole and clotrimazole creams often report mechanical stability values above 2.5, indicating a higher degree of irreversible structural breakdown after application [2].

Topical formulation Rheology Mechanical stability

In Silico Polypharmacology Prediction: 585560-06-1 vs. Mono-Target CYP51 Inhibitors (Fluconazole, Itraconazole)

Virtual screening of 585560-06-1 using SwissTargetPrediction returned multiple high-probability protein targets beyond CYP51, including carbonic anhydrase II (probability 0.95), matrix metalloproteinase-2 (MMP-2, probability 0.88), and tyrosine-protein kinase ABL1 (probability 0.82) [1]. Molecular docking (AutoDock 4.2.6) confirmed favorable binding orientations in these targets with predicted binding energies ranging from -8.2 to -9.5 kcal/mol [1]. Classical triazole antifungals (fluconazole, itraconazole) show highly selective mono-target binding to CYP51 with binding energies typically -7.0 to -8.0 kcal/mol and no predicted off-target engagement at pharmacologically relevant concentrations [2].

In silico screening Polypharmacology Target prediction

Technological Processability: HPLC Retention Reproducibility and Thermogravimetric Stability vs. Older Triazole APIs

Under specified chromatographic conditions (Agilent 1260 Infinity HPLC-MS, API-ES ionization), 585560-06-1 exhibited a consistent retention time of approximately 3.8 min [1]. Thermogravimetric analysis (derivatograph Q-1000, Pt/Pt-Rh thermocouple) confirmed no significant mass loss below 200°C, indicating thermal stability suitable for standard pharmaceutical unit operations (drying, sterilization) [1]. Older triazole APIs such as ketoconazole and miconazole show thermal decomposition onset temperatures as low as 160–170°C under comparable TGA conditions, which can restrict processing window and require specialized low-temperature manufacturing [2].

HPLC Process analytical technology Thermal stability

Application Scenarios for 2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol (CAS 585560-06-1) Based on Verified Differentiation Evidence


Topical Antifungal Cream Development for Dermatophyte and Candida Foot Mycosis

The validated oil-in-water cream formulation with mechanical stability of 1.74 and favorable dynamic flow coefficients (Kd1 = 29%, Kd2 = 67%) provides a ready-to-scale platform for a topical antifungal product targeting Tinea pedis and cutaneous candidiasis [1]. The low Sidorov Class IV toxicity classification supports dermal safety, while the established UV-spectrophotometric QC method (310 nm, linear range 0.440–0.754 mg/100 mL) ensures batch-to-batch consistency during GMP manufacturing [2][3]. This scenario is most applicable to pharmaceutical companies seeking a differentiated topical antifungal candidate with pre-validated analytical and formulation technology, reducing early-stage CMC development time.

Veterinary Dermatological Preparation (Liniment) for Companion Animal Mycoses

The 1,2,4-triazole-3-thiol chemotype of 585560-06-1 has been formulated as a 10% liniment ('Vetmikoderm') for veterinary dermatophytosis treatment in dogs and cats [4]. Clinical observational studies reported fungal clearance in skin scrapings by day 10–14 of topical application, accompanied by reduced erythema and pruritus [4]. The favorable thermal stability (TGA: <1% mass loss up to 200°C) and reproducible HPLC retention (tR ≈ 3.8 min) facilitate quality control in veterinary API production [5]. This scenario supports procurement by veterinary pharmaceutical manufacturers requiring a thermally robust, analytically traceable antifungal API for companion animal dermatological products.

In Silico Polypharmacology-Driven Lead Optimization for Dual Antifungal-Anti-Inflammatory Candidates

SwissTargetPrediction and AutoDock analyses suggest that 585560-06-1 may engage carbonic anhydrase II (probability 0.95), MMP-2 (probability 0.88), and ABL1 kinase (probability 0.82) in addition to CYP51 [6]. The predicted multi-target profile, if confirmed by in vitro enzyme inhibition assays, could position this compound as a lead for dual antifungal-anti-inflammatory therapy, addressing the inflammatory component of dermatophytosis that is unaddressed by selective CYP51 inhibitors. Academic and industrial medicinal chemistry groups seeking novel polypharmacological antifungal scaffolds should prioritize 585560-06-1 for confirmatory biochemical profiling before committing to full preclinical development.

Method Development Reference Standard for Triazole-Thiol Schiff Base Quantification

The published UV-spectrophotometric method for 585560-06-1, with its defined λmax (310 nm), linearity (0.440–0.754 mg/100 mL), LOD (5.80%), LOQ (15.70%), total uncertainty (1.70%), and AGREE greenness score (0.76), can serve as a reference protocol for developing and validating analytical methods for structurally related triazole-thiol Schiff bases [2]. Procurement of 585560-06-1 as a working standard (available at 95% purity from AKSci) enables analytical laboratories to establish system suitability parameters and cross-validate alternative quantification techniques, reducing method development lead time for new triazole API candidates.

Quote Request

Request a Quote for 2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.